Cas no 71675-87-1 (2-Methoxy-4-amino-5-ethylsulfonylbenzoic Acid)

2-Methoxy-4-amino-5-ethylsulfonylbenzoic Acid 化学的及び物理的性質
名前と識別子
-
- 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid
- 2-methoxyl-4-amino-5-ethylsulfonylbenzoic acid
- 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid
- 2-Methoxy-4-amino-5-ethylsulfonylbenzoic Acid
- 2-Methoxy-4-amino-5-
- Amisulpride Acid
- 4-Amino-5-(ethylsulphonyl)-o-anisic acid
- 4-amino-5-(ethanesulfonyl)-2-methoxybenzoic acid
- Benzoic acid, 4-amino-5-(ethylsulfonyl)-2-methoxy-
- 2-Methoxy-4-amino-5-ethylsulfonyl benzoic acid
- PubChem18225
- OJVNCXHGGYYOPH-UHFFFAOYSA-N
- ZI
- 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoicacid
- A1-01727
- MFCD04973619
- BCP22957
- FT-0641361
- NS00000716
- SCHEMBL3313702
- 4-Amino-5-(ethylsulphonyl)-2-methoxybenzoic Acid
- 4-azanyl-5-ethylsulfonyl-2-methoxy-benzoic acid
- 4-Amino-5-(ethylsulphonyl)-2-methoxybenzoic Acid; Amisulpride Imp. E (EP); Amisulpride Impurity E
- 2-methoxy-4-amino-5-ethylsulphonylbenzoic acid
- 71675-87-1
- A837283
- CS-M1894
- 4-amino-5-(ethyl sulfonyl)-2-methoxybenzoic acid
- EC 275-833-8
- 4-amino-5-(ethylsulfonyl)-2-methoxy benzoic acid
- Amisulpride impurity (2-Methoxy-4-amino-5-ethylsulfonylbenzoic Acid)
- s11440
- SY042620
- GS-3369
- AMY40446
- EINECS 275-833-8
- AC-6121
- 2-methoxy-4-amino-5-ethysulfonyl benzoic acid
- 2-methoxy-4-amino-5-ethylsulphonyl benzoic acid
- W-104510
- QE5K498QLP
- AKOS005171595
- DTXSID80992277
- Amisulpride Imp. E (EP): 4-Amino-5-(ethylsulphonyl)-2-methoxybenzoic Acid
- STK503889
- ALBB-006392
- DB-006646
- A2615
-
- MDL: MFCD04973619
- インチ: 1S/C10H13NO5S/c1-3-17(14,15)9-4-6(10(12)13)8(16-2)5-7(9)11/h4-5H,3,11H2,1-2H3,(H,12,13)
- InChIKey: OJVNCXHGGYYOPH-UHFFFAOYSA-N
- SMILES: S(C([H])([H])C([H])([H])[H])(C1C([H])=C(C(=O)O[H])C(=C([H])C=1N([H])[H])OC([H])([H])[H])(=O)=O
計算された属性
- 精确分子量: 259.05100
- 同位素质量: 259.051
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 17
- 回転可能化学結合数: 4
- 複雑さ: 375
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.2
- トポロジー分子極性表面積: 115
じっけんとくせい
- Color/Form: No data available
- 密度みつど: 1.39
- ゆうかいてん: 148.0 to 152.0 deg-C
- Boiling Point: 529.6°C at 760 mmHg
- フラッシュポイント: 274.1±30.1 °C
- Refractive Index: 1.568
- PSA: 115.07000
- LogP: 2.43120
2-Methoxy-4-amino-5-ethylsulfonylbenzoic Acid Security Information
- Signal Word:Warning
- 危害声明: H315-H319-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- HazardClass:IRRITANT
- 储存条件:Keep in dark place,Inert atmosphere,2-8°C
2-Methoxy-4-amino-5-ethylsulfonylbenzoic Acid 税関データ
- 税関コード:2930909090
- 税関データ:
中国税関コード:
2922509090概要:
2922509090.他のアミノアルコールフェノール類/アミノ酸フェノール類及び他の酸素含有アミノ化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:AB。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査要約:
2922509090。他のアミノアルコールフェノール、アミノ酸フェノール、その他の酸素機能を有するアミノ化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
2-Methoxy-4-amino-5-ethylsulfonylbenzoic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A2615-1G |
4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic Acid |
71675-87-1 | >98.0%(T)(HPLC) | 1g |
¥110.00 | 2024-04-16 | |
Chemenu | CM158245-100g |
4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid |
71675-87-1 | 95+% | 100g |
$234 | 2022-06-10 | |
abcr | AB405993-100 g |
4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid, 95%; . |
71675-87-1 | 95% | 100 g |
€411.20 | 2023-07-19 | |
Ambeed | A282608-25g |
4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid |
71675-87-1 | 98% | 25g |
$92.0 | 2025-02-28 | |
TRC | M260880-500mg |
2-Methoxy-4-amino-5-ethylsulfonylbenzoic Acid |
71675-87-1 | 500mg |
$289.00 | 2023-05-18 | ||
abcr | AB405993-25 g |
4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid, 95%; . |
71675-87-1 | 95% | 25 g |
€202.60 | 2023-07-19 | |
Chemenu | CM158245-25g |
4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid |
71675-87-1 | 95+% | 25g |
$102 | 2021-06-17 | |
Apollo Scientific | OR919210-5g |
4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid |
71675-87-1 | 99% | 5g |
£16.00 | 2025-03-21 | |
eNovation Chemicals LLC | D914787-25g |
4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic Acid |
71675-87-1 | 97% | 25g |
$155 | 2023-09-03 | |
Alichem | A019096558-100g |
4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid |
71675-87-1 | 98% | 100g |
$250.00 | 2023-09-01 |
2-Methoxy-4-amino-5-ethylsulfonylbenzoic Acid Suppliers
2-Methoxy-4-amino-5-ethylsulfonylbenzoic Acid 関連文献
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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2. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
-
Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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9. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
2-Methoxy-4-amino-5-ethylsulfonylbenzoic Acidに関する追加情報
Introduction to 2-Methoxy-4-amino-5-ethylsulfonylbenzoic Acid (CAS No. 71675-87-1)
2-Methoxy-4-amino-5-ethylsulfonylbenzoic acid, identified by its Chemical Abstracts Service (CAS) number 71675-87-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to the class of benzoic acid derivatives, characterized by its unique structural features, including a methoxy group at the 2-position, an amino group at the 4-position, and an ethylsulfonyl group at the 5-position. These structural motifs contribute to its distinct chemical properties and biological activities, making it a valuable scaffold for the development of novel therapeutic agents.
The synthesis and characterization of 2-Methoxy-4-amino-5-ethylsulfonylbenzoic acid involve meticulous chemical processes that ensure high purity and yield. The presence of both electron-donating (methoxy and amino) and electron-withdrawing (ethylsulfonyl) groups imparts a complex interplay of reactivity, which is exploited in various synthetic pathways. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography are employed to confirm the structural integrity of the compound. These analytical methods provide detailed insights into the molecular conformation and dynamics, which are critical for understanding its biological behavior.
In recent years, 2-Methoxy-4-amino-5-ethylsulfonylbenzoic acid has been explored as a potential intermediate in the synthesis of bioactive molecules. Its versatile structure allows for modifications at multiple positions, enabling chemists to tailor its properties for specific applications. One notable area of interest is its role in developing inhibitors targeting enzymes involved in inflammatory pathways. The ethylsulfonyl group, in particular, has been shown to interact with heme-containing proteins, such as cytochrome P450 enzymes, which are pivotal in drug metabolism and detoxification processes.
Recent studies have highlighted the pharmacological significance of 2-Methoxy-4-amino-5-ethylsulfonylbenzoic acid in modulating immune responses. Researchers have demonstrated its ability to inhibit the activity of lipoxygenase enzymes, which are key players in the production of pro-inflammatory mediators like leukotrienes. By targeting these enzymes, the compound exhibits anti-inflammatory effects that could be beneficial in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The methoxy and amino groups further enhance its solubility and bioavailability, facilitating better absorption and distribution within biological systems.
The compound's potential extends beyond inflammation modulation. Preliminary investigations suggest that 2-Methoxy-4-amino-5-ethylsulfonylbenzoic acid may also exhibit antioxidant properties. The ethylsulfonyl moiety is known to scavenge free radicals, thereby protecting cells from oxidative damage caused by reactive oxygen species (ROS). This antioxidant activity is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's, where oxidative stress contributes significantly to neuronal damage. Further research is ongoing to elucidate the mechanisms through which this compound exerts its protective effects.
Another area where 2-Methoxy-4-amino-5-ethylsulfonylbenzoic acid shows promise is in anticancer therapy. Benzoic acid derivatives have long been studied for their ability to interfere with cancer cell proliferation and survival. The specific arrangement of functional groups in this compound allows it to interact with critical targets within cancer cells, such as kinases and transcription factors. By inhibiting these targets, the compound can disrupt signaling pathways that promote tumor growth and metastasis. Early preclinical studies have shown encouraging results in vitro, indicating its potential as a lead compound for further development into an anticancer drug.
The synthesis of 2-Methoxy-4-amino-5-ethylsulfonylbenzoic acid presents both challenges and opportunities for synthetic chemists. The need for precise regioselectivity during functional group installation requires advanced catalytic systems and reaction conditions. However, recent advancements in green chemistry have enabled more sustainable synthetic routes, reducing waste and improving efficiency. For instance, biocatalytic methods using engineered enzymes have been successfully employed to introduce the ethylsulfonyl group with high selectivity and minimal byproducts.
The pharmaceutical industry has taken note of these developments and is actively exploring 2-Methoxy-4-amino-5-ethylsulfonylbenzoic acid as a building block for novel drug candidates. Collaborative efforts between academia and industry are fostering innovative approaches to optimize its pharmacokinetic properties and therapeutic efficacy. Computational modeling techniques are being used to predict how different modifications will affect its binding affinity to biological targets, streamlining the drug discovery process.
Regulatory considerations also play a crucial role in the development of 2-Methoxy-4-amino-5-ethylsulfonylbenzoic acid as a drug candidate. Compliance with Good Manufacturing Practices (GMP) ensures that pharmaceutical-grade material is produced consistently and safely for clinical trials. Additionally, toxicological studies are essential to assess any potential side effects before human testing can commence. These rigorous standards help ensure that only compounds with robust safety profiles proceed further in the development pipeline.
The future prospects for 2-Methoxy-4-amino-5-ethylsulfonylbenzoic acid are promising, given its multifaceted biological activities and synthetic flexibility. Continued research will likely uncover new therapeutic applications beyond those currently under investigation. As our understanding of disease mechanisms evolves, so too will our ability to harness this compound's potential for treating complex conditions.
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